Cannabisin F

Description

Properties

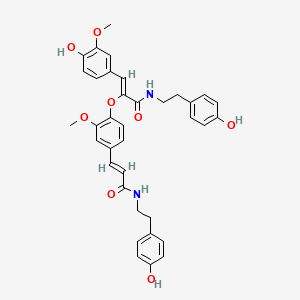

IUPAC Name |

(Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-2-[4-[(E)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-2-methoxyphenoxy]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H36N2O8/c1-44-32-22-27(7-14-30(32)41)23-34(36(43)38-20-18-25-5-12-29(40)13-6-25)46-31-15-8-26(21-33(31)45-2)9-16-35(42)37-19-17-24-3-10-28(39)11-4-24/h3-16,21-23,39-41H,17-20H2,1-2H3,(H,37,42)(H,38,43)/b16-9+,34-23- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUQMHMUDDMCSX-AADBSILNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=C(C=C2)O)OC(=CC3=CC(=C(C=C3)O)OC)C(=O)NCCC4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)O)O/C(=C\C3=CC(=C(C=C3)O)OC)/C(=O)NCCC4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H36N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001019086 | |

| Record name | Cannabisin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163136-19-4 | |

| Record name | Cannabisin F | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163136-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cannabisin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Neuroprotective Potential of Cannabisin F: A Technical Guide to its Signaling Pathways in Neuronal Support Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabisin F, a lignanamide found in hemp seed, is emerging as a compound of significant interest in the field of neuroprotection. Preclinical studies have demonstrated its potent anti-inflammatory and antioxidant effects, primarily through the modulation of key signaling pathways within microglia, the resident immune cells of the central nervous system. While not acting on neuronal cells directly, the influence of this compound on microglia plays a crucial role in maintaining a healthy neuronal microenvironment and protecting neurons from inflammatory and oxidative stress-induced damage. This technical guide provides an in-depth overview of the core signaling pathways modulated by this compound, supported by experimental data and detailed methodologies.

Core Signaling Pathways of this compound in Microglia

This compound exerts its neuroprotective effects by intervening in two critical signaling cascades within microglial cells: the SIRT1/NF-κB pathway , which governs the inflammatory response, and the Nrf2 pathway , a key regulator of the antioxidant response.

The Anti-Inflammatory Action: Modulation of the SIRT1/NF-κB Signaling Pathway

The nuclear factor kappa B (NF-κB) signaling pathway is a central mediator of inflammation. In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), the NF-κB p65 subunit is phosphorylated and translocates to the nucleus, where it drives the transcription of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1][2]

This compound has been shown to suppress this inflammatory cascade in a concentration-dependent manner.[1][2] The mechanism of this suppression is linked to the upregulation of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[1][2][3] SIRT1 can deacetylate the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity.[1] Studies have shown that LPS stimulation reduces SIRT1 expression in BV2 microglia cells, and pre-treatment with this compound attenuates this reduction.[1] The SIRT1-dependence of this compound's anti-inflammatory effects was confirmed by experiments using the SIRT1 inhibitor EX527, which reversed the suppressive effects of this compound on pro-inflammatory cytokine production.[1][2]

The proposed mechanism involves this compound enhancing SIRT1 expression, which in turn inhibits the phosphorylation of IκBα and the NF-κB p65 subunit, preventing its nuclear translocation and subsequent pro-inflammatory gene expression.[1][2]

The Antioxidant Defense: Activation of the Nrf2 Signaling Pathway

In addition to inflammation, neurodegenerative processes are often characterized by significant oxidative stress. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm and targeted for degradation. Upon activation by oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of cytoprotective genes, including Heme Oxygenase-1 (HO-1).

This compound has been demonstrated to bolster this antioxidant defense system. In LPS-stimulated BV2 microglia, which exhibit increased production of reactive oxygen species (ROS), treatment with this compound was found to reduce ROS levels.[1] Furthermore, this compound promoted the expression of both Nrf2 and its downstream target HO-1.[1][2] This suggests that this compound's anti-oxidative effects are mediated through the activation of the Nrf2 signaling pathway, leading to an enhanced cellular capacity to neutralize oxidative stress.[1][2]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on key inflammatory and antioxidant markers in LPS-stimulated BV2 microglia.

Table 1: Effect of this compound on Pro-inflammatory Cytokine mRNA Levels

| Treatment | IL-6 mRNA Level (relative to LPS) | TNF-α mRNA Level (relative to LPS) |

| LPS (100 ng/mL) | 100% | 100% |

| LPS + this compound (5 µM) | Reduced (dose-dependent) | Reduced (dose-dependent) |

| LPS + this compound (10 µM) | Further Reduced (dose-dependent) | Further Reduced (dose-dependent) |

| LPS + this compound (15 µM) | Significantly Reduced (dose-dependent) | Significantly Reduced (dose-dependent) |

| Data abstracted from qualitative descriptions of dose-dependent inhibition.[1] |

Table 2: Effect of this compound on NF-κB and Nrf2 Pathway Protein Expression

| Treatment | Phospho-IκBα Level (relative to LPS) | Phospho-p65 Level (relative to LPS) | Nrf2 Expression (relative to LPS) | HO-1 Expression (relative to LPS) |

| LPS (100 ng/mL) | Increased | Increased | Baseline | Baseline |

| LPS + this compound (5 µM) | Inhibited | Inhibited | Increased | Increased |

| LPS + this compound (10 µM) | Strongly Inhibited | Strongly Inhibited | Further Increased | Further Increased |

| LPS + this compound (15 µM) | Strongly Inhibited | Strongly Inhibited | Significantly Increased | Significantly Increased |

| Data abstracted from qualitative descriptions of Western blot analyses.[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are representative protocols based on the information available and standard laboratory practices.

Cell Culture and Treatment

-

Cell Line: BV2 immortalized murine microglia cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 5, 10, 15 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified duration (e.g., 1 hour for phosphorylation studies, 24 hours for cytokine production and gene expression).

Western Blot Analysis

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-IκBα, IκBα, phospho-p65, p65, Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Real-Time Quantitative PCR (RT-qPCR)

-

RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

-

qPCR: The qPCR is performed using a SYBR Green master mix and primers specific for IL-6, TNF-α, and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: The relative mRNA expression is calculated using the 2^-ΔΔCt method.

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample Collection: The cell culture supernatant is collected after treatment.

-

ELISA Procedure: The concentrations of IL-6 and TNF-α in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: The absorbance is read at the appropriate wavelength, and the cytokine concentrations are determined from a standard curve.

Conclusion

This compound demonstrates significant potential as a neuroprotective agent by targeting the inflammatory and oxidative stress pathways in microglia. Its ability to upregulate SIRT1, thereby inhibiting NF-κB-mediated inflammation, and to activate the Nrf2 antioxidant response pathway provides a dual mechanism for protecting the neuronal microenvironment. The data presented in this guide underscore the importance of further research into this compound for the development of novel therapeutics for neurodegenerative diseases. The detailed protocols and pathway diagrams serve as a valuable resource for scientists and researchers in this field.

References

- 1. This compound from Hemp (Cannabis sativa) Seed Suppresses Lipopolysaccharide-Induced Inflammatory Responses in BV2 Microglia as SIRT1 Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound from Hemp (Cannabis sativa) Seed Suppresses Lipopolysaccharide-Induced Inflammatory Responses in BV2 Microglia as SIRT1 Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

A Technical Guide to the Biological Activity of Lignanamides from Hemp Seed

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Hemp (Cannabis sativa L.) seed is increasingly recognized not only for its nutritional value but also as a source of potent bioactive compounds. Among these, lignanamides, a class of phenolic amides, have garnered significant attention for their diverse pharmacological properties. This document provides a comprehensive technical overview of the biological activities of hemp seed lignanamides, including their antioxidant, anti-inflammatory, neuroprotective, and cytotoxic effects. It details the experimental protocols used to ascertain these activities, presents quantitative data in a structured format, and visualizes key molecular pathways to facilitate a deeper understanding of their mechanisms of action.

Antioxidant and Acetylcholinesterase Inhibitory Activities

Lignanamides isolated from hemp seed exhibit significant antioxidant properties, acting as potent radical scavengers. Several studies have quantified this activity using various standard assays. Additionally, certain lignanamides have demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in the progression of neurodegenerative diseases like Alzheimer's.[1][2][3]

Quantitative Data: Antioxidant and AChE Inhibition

The inhibitory concentrations (IC50) for various lignanamides have been determined, highlighting their potential as functional ingredients. The data below is compiled from studies on lignanamides isolated from hemp seed.[1]

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | ORAC (µM Trolox/µM) | AChE IC50 (µM) |

| Cannabisin A | 32.9 | 6.6 | 7.3 | > 100 |

| Cannabisin B | 30.2 | 4.8 | 3.6 | > 100 |

| Cannabisin D | 23.9 | 0.5 | 73.0 | > 100 |

| 3,3'-demethyl-heliotropamide | 32.1 | 5.3 | 2.9 | 46.2 |

| Reference Compounds | ||||

| Quercetin (Antioxidant) | 25.5 | 0.4 | 9.2 | N/A |

| Tacrine (AChE Inhibitor) | N/A | N/A | N/A | 0.02 |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the methodology used to determine the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of hemp lignanamides.

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Dissolve lignanamide samples and the positive control (e.g., Quercetin) in methanol to create a stock solution, followed by serial dilutions to obtain a range of concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

Prepare a blank well containing 100 µL of methanol and 100 µL of the sample solution.

-

Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

The IC50 value (the concentration of the sample required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.

-

Experimental Workflow: From Extraction to Bioassay

The general workflow for investigating hemp seed lignanamides involves extraction, fractionation, isolation, and subsequent biological evaluation.

Anti-inflammatory Activity

Lignanamides from hemp seed have demonstrated notable anti-inflammatory properties.[1] Specifically, compounds like Cannabisin F have been shown to suppress inflammatory responses in microglia, the primary immune cells of the central nervous system.[4][5] This activity is crucial for their potential neuroprotective effects.

Mechanism of Action: SIRT1/NF-κB and Nrf2 Pathways

This compound exerts its anti-inflammatory and antioxidant effects by modulating key signaling pathways. It suppresses the production of pro-inflammatory mediators by activating Sirtuin 1 (SIRT1), which in turn inhibits the NF-κB pathway.[4][5] Concurrently, it reduces oxidative stress by promoting the Nrf2 signaling pathway.[4][5]

Quantitative Data: Inhibition of Pro-inflammatory Cytokines

In lipopolysaccharide (LPS)-stimulated BV2 microglia cells, this compound dose-dependently inhibited the production and mRNA expression of key pro-inflammatory cytokines.[5]

| Treatment | Concentration (µM) | TNF-α Production (% of LPS control) | IL-6 Production (% of LPS control) |

| This compound | 5 | ~80% | ~85% |

| This compound | 10 | ~60% | ~65% |

| This compound | 15 | ~45% | ~50% |

Signaling Pathway: this compound Anti-inflammatory Action

The following diagram illustrates how this compound mitigates the inflammatory cascade initiated by LPS in microglia.

Signaling Pathway: this compound Antioxidant Action

This diagram shows the mechanism by which this compound combats oxidative stress through the Nrf2 pathway.

Experimental Protocol: Anti-inflammatory Assay in BV2 Microglia

This protocol describes the method for assessing the anti-inflammatory effects of lignanamides on LPS-stimulated microglial cells.[5]

-

Cell Culture and Treatment:

-

Culture BV2 microglia cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Seed cells in appropriate plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test lignanamide (e.g., this compound) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant after treatment.

-

Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

-

Gene Expression Analysis (RT-qPCR):

-

Isolate total RNA from the treated cells using a suitable kit.

-

Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

-

Perform quantitative real-time PCR (RT-qPCR) using primers specific for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) to determine the relative mRNA expression levels.

-

-

Western Blot Analysis:

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, p65, SIRT1, Nrf2, HO-1) and a loading control (e.g., β-actin).

-

Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.

-

Cytotoxic and Anticancer Activity

Emerging research indicates that lignanamide-rich extracts from hemp seed possess cytotoxic properties against certain cancer cell lines, suggesting their potential as a source for novel anticancer agents.[6] These compounds appear to inhibit cancer cell proliferation and migration while having a lesser effect on non-tumorigenic cells.[6]

Quantitative Data: Cytotoxicity in Glioblastoma Cells

A lignanamide-rich extract from hemp seed (LnHS) was evaluated for its effect on the proliferation of U-87 glioblastoma cells and non-tumorigenic human fibroblasts.[6]

| Cell Line | Treatment | Concentration (µg/mL) | Inhibition of Proliferation (%) |

| U-87 Glioblastoma | LnHS | 50 | ~20% |

| U-87 Glioblastoma | LnHS | 100 | ~45% |

| U-87 Glioblastoma | LnHS | 200 | ~60% |

| Human Fibroblasts | LnHS | 200 | Not significant |

Data interpreted from graphical representations in the source publication.

Proposed Mechanism of Action

The cytotoxic effects of the lignanamide-rich extract on U-87 glioblastoma cells are suggested to involve the induction of the apoptosis machinery and the suppression of autophagic cell death.[6] The extract was also found to reduce cell migration and induce DNA damage in the cancer cells.[6]

Experimental Protocol: Cell Proliferation (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.

-

Cell Seeding:

-

Seed cancer cells (e.g., U-87) and control cells into 96-well plates at a predetermined density and allow them to attach for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the lignanamide extract or pure compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control group.

-

-

MTT Incubation:

-

After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to the vehicle control to determine the cytotoxic effect and calculate IC50 values.

-

Conclusion

The lignanamides found in hemp seed represent a promising class of natural compounds with a wide spectrum of biological activities. Their demonstrated antioxidant, anti-inflammatory, neuroprotective, and cytotoxic effects provide a strong scientific basis for further investigation. The detailed mechanisms, particularly the modulation of the NF-κB and Nrf2 signaling pathways, highlight their potential for development into therapeutic agents for inflammatory, neurodegenerative, and oncological conditions. The protocols and data presented in this guide serve as a foundational resource for researchers dedicated to exploring the full potential of these unique phytochemicals.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Characterization of Lignanamides from Hemp (Cannabis sativa L.) Seed and Their Antioxidant and Acetylcholinesterase Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound from Hemp (Cannabis sativa) Seed Suppresses Lipopolysaccharide-Induced Inflammatory Responses in BV2 Microglia as SIRT1 Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

Therapeutic Potential of Cannabisin F in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical underlying factor in the pathogenesis of numerous neurodegenerative diseases. The activation of microglia, the resident immune cells of the central nervous system, plays a pivotal role in initiating and propagating the inflammatory cascade. This process involves the release of pro-inflammatory cytokines and reactive oxygen species (ROS), leading to neuronal damage. Consequently, the identification of novel therapeutic agents that can modulate microglial activation and mitigate neuroinflammation is of paramount importance. Cannabisin F, a lignanamide isolated from hemp ( Cannabis sativa) seed, has emerged as a promising candidate in this regard. This technical guide provides an in-depth overview of the therapeutic potential of this compound in neuroinflammation, with a focus on its mechanism of action, experimental validation, and future research directions.

Mechanism of Action: Dual Regulation of Inflammatory and Antioxidant Pathways

This compound exerts its anti-neuroinflammatory effects through a multi-targeted mechanism, primarily by modulating the SIRT1/NF-κB and Nrf2 signaling pathways in microglia.[1][2][3][4][5]

-

Inhibition of the NF-κB Pathway via SIRT1 Activation: Lipopolysaccharide (LPS), a potent inflammatory stimulus, typically suppresses the expression of Sirtuin 1 (SIRT1), a protein deacetylase. This down-regulation of SIRT1 allows for the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB activation involves the phosphorylation and subsequent degradation of its inhibitor, IκBα, leading to the translocation of the p65 subunit of NF-κB into the nucleus. Once in the nucleus, p65 initiates the transcription of pro-inflammatory genes, including those for Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1][3] this compound has been shown to counteract this process by enhancing the expression of SIRT1.[1][2][4] The activated SIRT1 then inhibits the NF-κB pathway by deacetylating the p65 subunit, thereby suppressing the phosphorylation of both IκBα and p65.[1][3] This ultimately leads to a reduction in the production and gene expression of IL-6 and TNF-α.[1][2][3][5]

-

Activation of the Nrf2 Antioxidant Pathway: In addition to its anti-inflammatory effects, this compound demonstrates potent antioxidant properties by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. This compound promotes the expression of Nrf2 and one of its key downstream targets, Heme Oxygenase-1 (HO-1).[1][3] This upregulation of the Nrf2/HO-1 axis helps to mitigate oxidative stress by reducing the production of cellular ROS.[1][2][3][5]

Data Presentation: Quantitative Effects of this compound on Neuroinflammatory Markers

The following tables summarize the quantitative data from in vitro studies on the effects of this compound on LPS-stimulated BV2 microglial cells. The data is estimated from the graphical representations in the primary literature.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

| Treatment | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |

| Control | ~20 | ~50 |

| LPS (100 ng/mL) | ~350 | ~600 |

| LPS + this compound (5 µM) | ~250 | ~450 |

| LPS + this compound (10 µM) | ~150 | ~300 |

| LPS + this compound (15 µM) | ~100 | ~200 |

Table 2: Effect of this compound on Pro-inflammatory Gene Expression (Relative mRNA Levels)

| Treatment | IL-6 mRNA Level | TNF-α mRNA Level |

| Control | 1.0 | 1.0 |

| LPS (100 ng/mL) | ~8.0 | ~7.0 |

| LPS + this compound (5 µM) | ~6.0 | ~5.5 |

| LPS + this compound (10 µM) | ~4.0 | ~4.0 |

| LPS + this compound (15 µM) | ~2.5 | ~2.5 |

Table 3: Effect of this compound on NF-κB Pathway Protein Phosphorylation (Relative Density)

| Treatment | p-IκBα / IκBα | p-p65 / p65 |

| Control | ~0.2 | ~0.3 |

| LPS (100 ng/mL) | ~1.0 | ~1.0 |

| LPS + this compound (5 µM) | ~0.8 | ~0.8 |

| LPS + this compound (10 µM) | ~0.6 | ~0.6 |

| LPS + this compound (15 µM) | ~0.4 | ~0.4 |

Table 4: Effect of this compound on Nrf2/HO-1 Pathway Protein Expression (Relative Density)

| Treatment | Nrf2 / β-actin | HO-1 / β-actin |

| Control | ~0.4 | ~0.3 |

| LPS (100 ng/mL) | ~0.3 | ~0.2 |

| LPS + this compound (5 µM) | ~0.5 | ~0.4 |

| LPS + this compound (10 µM) | ~0.7 | ~0.6 |

| LPS + this compound (15 µM) | ~0.9 | ~0.8 |

Table 5: Effect of this compound on Reactive Oxygen Species (ROS) Production (Relative Fluorescence)

| Treatment | ROS Level |

| Control | ~100 |

| LPS (100 ng/mL) | ~250 |

| LPS + this compound (5 µM) | ~225 |

| LPS + this compound (10 µM) | ~175 |

| LPS + this compound (15 µM) | ~125 |

Experimental Protocols

The following are detailed, representative methodologies for the key experiments cited in the evaluation of this compound.

Cell Culture and Treatment

-

Cell Line: BV2 murine microglial cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with this compound (5, 10, or 15 µM) for 1 hour, followed by stimulation with Lipopolysaccharide (LPS) (100 ng/mL) for the indicated times.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Sample Collection: After treatment, the cell culture supernatant is collected and centrifuged to remove cellular debris.

-

ELISA Kits: Commercially available ELISA kits for mouse TNF-α and IL-6 are used according to the manufacturer's instructions.

-

Procedure:

-

A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

-

The plate is washed, and the collected supernatants and standards are added to the wells.

-

After incubation, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

The plate is washed again, and a substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.

-

The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader.

-

The concentration of the cytokine in the samples is determined by comparison to a standard curve.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Extraction: Total RNA is extracted from the treated BV2 cells using a suitable RNA isolation kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.

-

qPCR: The qPCR reaction is performed using a SYBR Green-based master mix, the synthesized cDNA as a template, and primers specific for the target genes (TNF-α, IL-6) and a housekeeping gene (e.g., β-actin) for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Representative Primer Sequences:

-

Mouse TNF-α: Forward: 5'-CAGGCGGTGCCTATGTCTC-3', Reverse: 5'-CGATCACCCCGAAGTTCAGTAG-3'

-

Mouse IL-6: Forward: 5'-CTGCAAGAGACTTCCATCCAG-3', Reverse: 5'-AGTGGTATAGACAGGTCTGTTGG-3'

-

Mouse β-actin: Forward: 5'-AAGGCCAACCGTGAAAAGAT-3', Reverse: 5'-GTGGTACGACCAGAGGCATAC-3'

Western Blot Analysis for Protein Expression and Phosphorylation

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p-p65, p65, p-IκBα, IκBα, Nrf2, HO-1, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software and normalized to a loading control (e.g., β-actin).

Reactive Oxygen Species (ROS) Assay

-

Probe: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is used as a fluorescent probe for ROS detection.

-

Procedure:

-

After treatment, BV2 cells are washed with phosphate-buffered saline (PBS).

-

The cells are then incubated with DCFH-DA solution (typically 10-25 µM) in the dark at 37°C for 30 minutes.

-

During this incubation, cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH.

-

In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

The fluorescence intensity is measured using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Mandatory Visualizations

Broader Context and Future Directions

Lignanamides in Neuroinflammation

This compound belongs to the class of compounds known as lignanamides, which are prevalent in hemp seeds. Several other lignanamides from Cannabis sativa have also demonstrated anti-inflammatory and neuroprotective properties. For instance, grossamide, another prominent lignanamide in hemp seed, has been shown to possess anti-neuroinflammatory effects. This suggests that the therapeutic potential of hemp seed extracts in neuroinflammation may be attributed to the synergistic effects of multiple bioactive lignanamides. Further research is warranted to elucidate the specific contributions of individual lignanamides and their potential interactions.

Effects on Other Neural Cells

The current research on this compound has primarily focused on its effects on microglia. To gain a more comprehensive understanding of its therapeutic potential, it is crucial to investigate its impact on other key neural cells, such as astrocytes and neurons. Astrocytes play a multifaceted role in neuroinflammation and can contribute to both pro- and anti-inflammatory responses. Investigating the effects of this compound on astrocyte activation and function would provide valuable insights into its overall immunomodulatory properties within the central nervous system. Furthermore, direct neuroprotective effects of this compound on neurons in the context of inflammatory insults should be explored.

Conclusion

This compound presents a promising therapeutic avenue for the management of neuroinflammatory conditions. Its dual mechanism of action, involving the suppression of the pro-inflammatory NF-κB pathway via SIRT1 activation and the enhancement of the antioxidant Nrf2/HO-1 pathway, positions it as a multi-targeted agent capable of addressing both inflammation and oxidative stress. The in vitro data robustly supports its anti-neuroinflammatory potential in microglial cells. Future research should focus on validating these findings in in vivo models of neurodegenerative diseases, exploring its effects on other neural cell types, and further characterizing the therapeutic potential of the broader class of lignanamides from hemp seed. Such studies will be instrumental in translating the promising preclinical findings of this compound into novel therapeutic strategies for debilitating neurological disorders.

References

- 1. Cannabinoid control of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound from Hemp (Cannabis sativa) Seed Suppresses Lipopolysaccharide-Induced Inflammatory Responses in BV2 Microglia as SIRT1 Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound from Hemp (Cannabis sativa) Seed Suppresses Lipopolysaccharide-Induced Inflammatory Responses in BV2 Microglia as SIRT1 Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Isolation of Cannabisin F from Cannabis sativa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabisin F, a lignanamide isolated from the seeds of Cannabis sativa (hemp), has garnered scientific interest due to its notable anti-inflammatory and antioxidant properties. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols for its extraction and purification, a summary of key quantitative data, and a visualization of its known biological signaling pathways. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Cannabis sativa L. is a rich source of a diverse array of secondary metabolites, including cannabinoids, terpenes, and phenolic compounds. Among the non-cannabinoid constituents, lignanamides, present in significant amounts in hemp seeds, are emerging as a class of compounds with promising therapeutic potential. This compound, a prominent member of this family, has been identified as a modulator of key inflammatory and antioxidant pathways, making it a molecule of interest for further investigation. This guide details the foundational methodologies for the isolation and study of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₃₆H₃₆N₂O₈ |

| Molecular Weight | 624.68 g/mol |

| CAS Number | 163136-19-4 |

| Class | Lignanamide |

| Source | Cannabis sativa L. (Hemp) Seed |

| Purity (as isolated) | >98% (HPLC) |

Experimental Protocols

The following protocols are based on the methodologies described in the scientific literature for the isolation of this compound from hemp seed.

Extraction

-

Preparation of Plant Material : 5.7 kg of air-dried hemp seeds (Fructus cannabis) are crushed into a coarse powder.

-

Defatting : The crushed seeds are defatted with petroleum ether to remove lipids.

-

Ethanol Extraction : The defatted seed material is then percolated with 75% ethanol.

Liquid-Liquid Partitioning

The 75% ethanol extract is concentrated and subjected to sequential liquid-liquid partitioning to separate compounds based on polarity:

-

Partition against petroleum ether to remove any remaining nonpolar compounds.

-

Partition of the aqueous ethanol phase against ethyl acetate. The ethyl acetate fraction, enriched with lignanamides, is collected.

-

The remaining aqueous phase is partitioned against n-butanol.

Chromatographic Purification

The ethyl acetate fraction is subjected to a series of chromatographic steps to isolate this compound:

-

Reverse-Phase Column Chromatography : The ethyl acetate extract is separated on a reverse-phase column using a methanol/water gradient as the eluent.

-

MCI Gel Column Chromatography : Fractions containing this compound are further purified using MCI gel column chromatography, again with a methanol/water eluent.

-

Silica Gel Column Chromatography : Additional purification is performed on a silica gel column with a dichloromethane/methanol gradient.

-

High-Performance Liquid Chromatography (HPLC) : Final purification to >98% purity is achieved using preparative HPLC with a methanol/water eluent.

-

Crystallization : this compound is obtained as a crystalline solid from the purified fractions.

Data Presentation: Extraction and Isolation Yields

The following table summarizes the quantitative data from a representative isolation of lignanamides from hemp seed, including the final yield of this compound.

| Extraction/Purification Step | Starting Material (Hemp Seed) | Yield | Notes |

| 75% Ethanol Extraction | 5.7 kg | Not Reported | Yields the crude extract containing a mixture of polar and semi-polar compounds. |

| Ethyl Acetate Fraction | Not Applicable | 12.12 g | This fraction is enriched in lignanamides, including this compound. |

| n-Butanol Fraction | Not Applicable | Not Reported | Contains more polar compounds. |

| Petroleum Ether Fraction | Not Applicable | Not Reported | Contains nonpolar compounds. |

| Purified this compound | 5.7 kg | 17.21 mg | Final yield of pure this compound after all chromatographic steps. |

Spectroscopic Data for Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were used to determine the connectivity of atoms and the overall structure of the molecule.

-

High-Resolution Mass Spectrometry (HR-MS) : This technique was used to determine the exact molecular formula of this compound.

-

Infrared (IR) Spectroscopy : Provided information about the functional groups present in the molecule.

-

Ultraviolet (UV) Spectroscopy : Used to analyze the chromophores within the structure.

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Signaling Pathways Modulated by this compound

Conclusion

This compound represents a compelling non-cannabinoid compound from Cannabis sativa with significant potential for therapeutic applications, particularly in the realms of inflammation and oxidative stress-related diseases. The methodologies outlined in this guide provide a robust framework for the isolation and further investigation of this and other related lignanamides. Future research should focus on elucidating the full pharmacokinetic and pharmacodynamic profiles of this compound, as well as exploring its potential in various disease models. The availability of detailed protocols and quantitative data is essential to support these endeavors and accelerate the translation of this natural product into novel therapeutic agents.

Cannabisin F as a SIRT1 Modulator In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Cannabisin F, a lignanamide derived from hemp seeds, and its role as a modulator of Sirtuin 1 (SIRT1) in vitro. The data and protocols presented are based on preclinical findings that highlight the potential of this compound in regulating inflammatory responses through the SIRT1 signaling pathway.

Executive Summary

Recent in vitro studies have demonstrated that this compound acts as a modulator of SIRT1, a key regulator of cellular processes, including inflammation and oxidative stress. Research shows that this compound can enhance the expression of SIRT1 in lipopolysaccharide (LPS)-stimulated BV2 microglia cells. This upregulation of SIRT1 is associated with the suppression of pro-inflammatory mediators, suggesting a potential therapeutic application for neuroinflammatory conditions. The anti-inflammatory effects of this compound appear to be dependent on SIRT1 activity, as the use of a SIRT1 inhibitor counteracts its beneficial effects.

Data Presentation

The following tables summarize the quantitative data from in vitro studies on the effects of this compound on SIRT1 expression and inflammatory markers.

Table 1: Effect of this compound on SIRT1 Protein Expression in LPS-Stimulated BV2 Microglia

| Treatment | This compound Concentration (µM) | Relative SIRT1 Protein Expression (Fold Change vs. LPS) |

| Control | 0 | - |

| LPS (100 ng/mL) | 0 | 1.0 |

| LPS + this compound | 5 | Increased |

| LPS + this compound | 10 | Further Increased |

| LPS + this compound | 15 | Maximally Increased |

Note: The qualitative "Increased" values are based on visual inspection of Western blot results from the source study. Precise fold-change values would require densitometric analysis of the blots.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated BV2 Microglia

| Treatment | This compound Concentration (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

| Control | 0 | ~0 | ~0 |

| LPS (100 ng/mL) | 0 | Significantly Increased | Significantly Increased |

| LPS + this compound | 5 | Decreased | Decreased |

| LPS + this compound | 10 | Further Decreased | Further Decreased |

| LPS + this compound | 15 | Maximally Decreased | Maximally Decreased |

Table 3: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in LPS-Stimulated BV2 Microglia

| Treatment | This compound Concentration (µM) | Relative TNF-α mRNA Expression (Fold Change vs. LPS) | Relative IL-6 mRNA Expression (Fold Change vs. LPS) |

| Control | 0 | - | - |

| LPS (100 ng/mL) | 0 | 1.0 | 1.0 |

| LPS + this compound | 5 | Decreased | Decreased |

| LPS + this compound | 10 | Further Decreased | Further Decreased |

| LPS + this compound | 15 | Maximally Decreased | Maximally Decreased |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment

-

Cell Line: BV2 murine microglia cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Seed BV2 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction).

-

Allow cells to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound (5, 10, and 15 µM) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 100 ng/mL for the desired time (6 hours for mRNA analysis, 24 hours for protein analysis).

-

For inhibitor studies, pre-treat cells with the SIRT1 inhibitor EX527 (10 µM) for 1 hour before adding this compound.

-

Western Blot Analysis for SIRT1 Expression

-

Cell Lysis:

-

After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in RIPA buffer containing a protease inhibitor cocktail.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using a 4-12% MOPS gel.

-

Transfer the separated proteins onto a nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against SIRT1 (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use β-actin as a loading control for normalization.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Sample Collection: After the 24-hour treatment period, collect the cell culture supernatants.

-

ELISA Procedure:

-

Use commercially available ELISA kits for TNF-α and IL-6.

-

Coat a 96-well plate with the capture antibody overnight.

-

Wash the plate and block with an appropriate blocking buffer.

-

Add the collected cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Wash the plate and add a streptavidin-HRP conjugate.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentrations based on the standard curve.

-

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression

-

RNA Extraction:

-

After the 6-hour treatment period, lyse the cells and extract total RNA using a suitable RNA isolation kit.

-

-

cDNA Synthesis:

-

Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcription kit with random primers.

-

-

qRT-PCR:

-

Perform real-time PCR using a SYBR Green-based master mix.

-

Use specific primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.

-

The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis: Calculate the relative mRNA expression levels using the 2-ΔΔCt method.

Mandatory Visualizations

Signaling Pathways

Caption: this compound enhances SIRT1 expression, which in turn inhibits NF-κB activation.

Experimental Workflows

Caption: Workflow for determining SIRT1 protein expression by Western blot analysis.

Caption: General workflow for quantifying cytokine levels using ELISA.

The Role of Cannabisin F in the Nrf2 Antioxidant Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of Cannabisin F, a lignanamide from hemp seed, in the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. Evidence suggests that this compound exerts anti-oxidative effects by promoting the expression of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1).[1][2][3] This document consolidates the current understanding of this compound's mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascade to support further research and drug development efforts in the field of oxidative stress and neuroinflammation.

Introduction

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that orchestrates cellular defense against oxidative stress.[4][5][6] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[6][7] Upon exposure to oxidative or electrophilic insults, Keap1 undergoes a conformational change, leading to the stabilization and nuclear translocation of Nrf2.[5][7] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a vast array of cytoprotective genes, including Heme Oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[4][8]

This compound, a lignanamide isolated from hemp (Cannabis sativa) seed, has emerged as a molecule of interest for its anti-inflammatory and anti-oxidative properties.[1][2][3] Research indicates that this compound can mitigate oxidative stress by modulating the Nrf2 signaling pathway, suggesting its therapeutic potential for conditions associated with oxidative damage, such as neurodegenerative diseases.[1][3] This guide will delve into the technical details of this compound's interaction with the Nrf2 pathway.

Quantitative Data

The following tables summarize the key quantitative findings from a pivotal study investigating the effect of this compound on the Nrf2 pathway in lipopolysaccharide (LPS)-stimulated BV2 microglia cells.

Table 1: Effect of this compound on Nrf2 and HO-1 Gene Expression

| Treatment Group | Nrf2 Expression (Relative to LPS) | HO-1 Expression (Relative to LPS) |

| LPS (100 ng/mL) | 1.00 | 1.00 |

| LPS + this compound (15 µM) | Significantly Increased | Significantly Increased |

*Note: The original study reports a "significant increase" without providing specific fold-change values. The data is based on Western blot analysis.[1]

Signaling Pathways and Experimental Workflows

This compound-Mediated Nrf2 Signaling Pathway

The diagram below illustrates the proposed mechanism by which this compound activates the Nrf2 antioxidant response pathway, leading to the upregulation of cytoprotective genes.

Caption: Proposed signaling pathway of this compound in Nrf2 activation.

Experimental Workflow for Assessing Nrf2 Activation

The following diagram outlines a typical experimental workflow to investigate the effect of this compound on the Nrf2 pathway.

Caption: Experimental workflow for studying this compound's effect on Nrf2.

Experimental Protocols

The following protocols are based on the methodologies described in the study by Wang et al. (2019)[1] and are provided as a guide for replicating and expanding upon these findings.

Cell Culture and Treatment

-

Cell Line: BV2 murine microglia cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Seed BV2 cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays).

-

Allow cells to adhere and grow to approximately 70-80% confluency.

-

Pre-treat cells with varying concentrations of this compound (e.g., 5, 10, and 15 µM) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 100 ng/mL for the desired time period (e.g., 1 hour for phosphorylation studies, 24 hours for protein expression studies).

-

A control group (no treatment) and an LPS-only group should be included in parallel.

-

Western Blot Analysis

-

Objective: To determine the protein expression levels of Nrf2, HO-1, and phosphorylated forms of IκBα and NF-κB p65.

-

Procedure:

-

After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Nrf2, HO-1, phospho-IκBα, phospho-p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Objective: To quantify the levels of intracellular ROS.

-

Reagent: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Procedure:

-

Seed BV2 cells in a 96-well black plate.

-

Treat the cells with this compound and/or LPS as described in section 4.1.

-

After treatment, wash the cells with PBS.

-

Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Conclusion and Future Directions

The available evidence strongly suggests that this compound plays a significant role in the Nrf2 antioxidant response, primarily by upregulating the expression of Nrf2 and its target gene HO-1.[1][3] This activity contributes to its observed anti-oxidative and neuroprotective effects in vitro.[1] The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.

Future research should aim to:

-

Elucidate the precise molecular mechanism by which this compound leads to Nrf2 stabilization and nuclear translocation.

-

Investigate the effects of this compound on a broader range of Nrf2 target genes.

-

Validate these findings in in vivo models of diseases associated with oxidative stress.

-

Conduct comprehensive dose-response and pharmacokinetic studies to determine the optimal therapeutic window for this compound.

By addressing these questions, the scientific community can fully unlock the potential of this compound as a novel therapeutic agent for combating oxidative stress-related pathologies.

References

- 1. This compound from Hemp (Cannabis sativa) Seed Suppresses Lipopolysaccharide-Induced Inflammatory Responses in BV2 Microglia as SIRT1 Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound from Hemp (Cannabis sativa) Seed Suppresses Lipopolysaccharide-Induced Inflammatory Responses in BV2 Microglia as SIRT1 Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The molecular activity of cannabidiol in the regulation of Nrf2 system interacting with NF-κB pathway under oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Contribution of Nrf2 Modulation to the Mechanism of Action of Analgesic and Anti-inflammatory Drugs in Pre-clinical and Clinical Stages [frontiersin.org]

- 6. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Nrf2 Signaling Pathway in Cancer Prevention and Treatment: The Role of Cannabis Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Whitepaper: Initial Screening of Cannabisin F for Anti-inflammatory Effects

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a technical guide on the initial in-vitro screening of Cannabisin F, a lignanamide isolated from hemp seed, for its anti-inflammatory properties. The focus is on its effects on lipopolysaccharide (LPS)-induced inflammation in BV2 microglial cells, a common model for neuroinflammation. This guide details the experimental protocols, summarizes the quantitative findings, and illustrates the molecular pathways involved. The evidence suggests this compound exerts its anti-inflammatory effects by modulating the SIRT1/NF-κB signaling pathway.[1][2][3]

Introduction

Hemp seed (Fructus cannabis) is a source of various bioactive compounds, including lignanamides, which have shown potential anti-inflammatory and anti-oxidative capacities.[2][4][5] this compound is one such lignanamide that has been investigated for its ability to suppress inflammatory responses. This guide focuses on the foundational experiments used to characterize the anti-inflammatory effects of this compound, particularly in the context of neuroinflammation stimulated by LPS. The primary mechanism explored is the inhibition of pro-inflammatory mediators through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, potentially via the activation of Sirtuin 1 (SIRT1).[1][2][3]

Data Presentation: Quantitative Effects of this compound

The anti-inflammatory activity of this compound was quantified by measuring its effect on the production of key pro-inflammatory cytokines, Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in LPS-stimulated BV2 microglia.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated BV2 Cells

| Treatment Group | Concentration (µM) | IL-6 Secretion (pg/mL) | TNF-α Secretion (pg/mL) |

| Control | - | Undetectable | Undetectable |

| LPS (100 ng/mL) | - | ~350 | ~25 |

| This compound + LPS | 5 | ~280 | ~20 |

| This compound + LPS | 10 | ~200 | ~15 |

| This compound + LPS | 15 | ~120 | ~10 |

| Data are representative values synthesized from graphical data presented in the source material.[1][3] Statistical significance was reported as p < 0.05, p < 0.01, or p < 0.001 compared to the LPS-only treated group. |

Table 2: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression

| Treatment Group | Concentration (µM) | Relative IL-6 mRNA Expression | Relative TNF-α mRNA Expression |

| Control | - | 1.0 | 1.0 |

| LPS (100 ng/mL) | - | Significantly Elevated | Significantly Elevated |

| This compound + LPS | 5 | Reduced vs. LPS | Reduced vs. LPS |

| This compound + LPS | 10 | Further Reduced vs. LPS | Further Reduced vs. LPS |

| This compound + LPS | 15 | Strongly Reduced vs. LPS | Strongly Reduced vs. LPS |

| This table summarizes the dose-dependent inhibitory trend on mRNA levels. This compound significantly inhibited the mRNA expression of IL-6 and TNF-α in a dose-dependent manner.[1][3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of initial screening results.

Cell Culture and Treatment

-

Cell Line: BV2 immortalized murine microglial cells are used.

-

Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Cells are seeded in appropriate culture plates (e.g., 96-well for viability, 24-well for cytokine analysis, 6-well for protein/RNA extraction).

-

After reaching ~80% confluency, cells are pre-treated with varying concentrations of this compound (e.g., 5, 10, 15 µM) for 1 hour.

-

Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 100 ng/mL.

-

Cells are then incubated for a specified period (e.g., 24 hours for cytokine secretion analysis).

-

Cytokine Quantification (ELISA)

-

Sample Collection: After the 24-hour incubation, the cell culture supernatant is collected.

-

ELISA Procedure:

-

Commercial ELISA kits for mouse IL-6 and TNF-α are used according to the manufacturer's instructions.

-

Briefly, collected supernatants are added to antibody-pre-coated microplates.

-

A biotin-conjugated detection antibody is added, followed by streptavidin-horseradish peroxidase (HRP).

-

A substrate solution (e.g., TMB) is added to develop color.

-

The reaction is stopped, and the optical density is measured at 450 nm using a microplate reader.

-

Cytokine concentrations are calculated based on a standard curve.

-

Gene Expression Analysis (RT-qPCR)

-

RNA Extraction: Total RNA is extracted from the treated BV2 cells using a suitable reagent like TRIzol.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

-

qPCR:

-

The qPCR reaction is performed using a SYBR Green master mix with specific primers for IL-6, TNF-α, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

The thermal cycling conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Relative gene expression is calculated using the 2^-ΔΔCt method.

-

Western Blot Analysis for NF-κB Pathway Proteins

-

Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated overnight at 4°C with primary antibodies against phosphorylated IκBα, phosphorylated NF-κB p65, and total forms of these proteins, as well as a loading control (e.g., β-actin).

-

After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.[1][3]

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

Caption: Workflow for in-vitro screening of this compound.

This compound Mechanism of Action: NF-κB Pathway

Caption: this compound inhibits the LPS-induced NF-κB pathway.

Conclusion

The initial screening of this compound demonstrates a significant, dose-dependent anti-inflammatory effect in an in-vitro model of neuroinflammation.[1][3] It effectively suppresses the production and gene expression of the pro-inflammatory cytokines IL-6 and TNF-α.[1][2][3] The underlying mechanism is the inhibition of the canonical NF-κB signaling pathway, evidenced by the reduced phosphorylation of IκBα and the NF-κB p65 subunit.[1][3] Furthermore, studies suggest this action is mediated by the enhancement of SIRT1, a deacetylase known to negatively regulate NF-κB signaling.[1][2] These findings position this compound as a promising candidate for further investigation as a therapeutic agent for inflammatory diseases, particularly those with a neuroinflammatory component. Further studies are warranted to explore its effects on other inflammatory pathways, such as the MAPK pathway, and to validate these findings in in-vivo models.

References

- 1. This compound from Hemp (Cannabis sativa) Seed Suppresses Lipopolysaccharide-Induced Inflammatory Responses in BV2 Microglia as SIRT1 Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound from Hemp (Cannabis sativa) Seed Suppresses Lipopolysaccharide-Induced Inflammatory Responses in BV2 Microglia as SIRT1 Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

Unveiling the Cytotoxic Potential of Cannabinoids in Oncology: A Technical Overview

A comprehensive exploration of the cytotoxic effects of cannabinoids on cancer cell lines reveals a multifaceted approach to inducing cell death and inhibiting tumor progression. While specific data on "Cannabisin F" remains elusive in publicly available scientific literature, extensive research on other cannabinoids, such as Tetrahydrocannabinol (THC), Cannabidiol (CBD), and Cannabigerol (CBG), provides a robust framework for understanding their anti-cancer properties. This guide synthesizes the current knowledge for researchers, scientists, and drug development professionals, detailing experimental methodologies, summarizing key quantitative data, and illustrating the intricate signaling pathways involved.

Quantitative Assessment of Cannabinoid Cytotoxicity

The cytotoxic efficacy of various cannabinoids has been quantified across a spectrum of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. These values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, vary depending on the cannabinoid, the cancer cell type, and the experimental conditions.

| Cannabinoid/Extract | Cancer Cell Line(s) | IC50 Value(s) | Reference |

| Dadahol A | CHLA15 (Neuroblastoma) | 6.2 µM | [1] |

| LAN5 (Neuroblastoma) | 12.2 µM | [1] | |

| Hep3B (Hepatoblastoma) | 19.8 µM | [1] | |

| L428 (Hodgkin's Lymphoma) | 19 µM | [1] | |

| F4-SM (Cannabis Fraction) | A172 (Glioblastoma) | 4.38 µg/mL | [2] |

| F5-SM (Cannabis Fraction) | A172 (Glioblastoma) | 4.61 µg/mL | [2] |

| Cannabigerol (CBG) | A172 (Glioblastoma) | 5.00 µg/mL | [2] |

| Tetrahydrocannabinol (THC) | A172 (Glioblastoma) | 4.83 µg/mL | [2] |

| HT-29 (Colorectal Adenocarcinoma) | 30.0 ± 1.01 µM | [3] | |

| Cannabidiol (CBD) | HT-29 (Colorectal Adenocarcinoma) | 30.0 ± 3.02 µM | [3] |

| CB83 (Synthetic Cannabinoid) | HT-29 (Colorectal Adenocarcinoma) | 1.0 ± 0.10 µM | [3] |

| High THC Cannabis Extract | RBE (Cholangiocarcinoma) | 10.80 ± 1.03 µg/mL | [4] |

| High CBD Cannabis Extract | NCI-N87 (Gastric Carcinoma) | 6.00 ± 1.16 µg/mL | [4] |

Detailed Experimental Protocols

The investigation of cannabinoid cytotoxicity relies on a suite of well-established in vitro assays. These protocols are fundamental to determining cell viability, proliferation, and the mechanisms of cell death.

Cell Viability and Cytotoxicity Assays

A common method to assess the cytotoxic effects of cannabinoids is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .[5][6]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 10,000 cells/well) and allowed to adhere overnight.[5]

-

Treatment: The cells are then treated with various concentrations of the cannabinoid compound (dissolved in a suitable solvent like DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[3][4][5]

-

MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT reagent. The plates are incubated for a few hours (typically 4 hours) at 37°C to allow for the metabolic conversion of MTT by viable cells into formazan crystals.[5]

-

Solubilization: The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.[1]

Other viability assays include the resazurin-based assay , which measures metabolic activity through the conversion of non-fluorescent resazurin to fluorescent resorufin.[7]

Apoptosis Assays

To determine if cytotoxicity is mediated by programmed cell death (apoptosis), fluorescence-activated cell sorting (FACS) is frequently employed.[8] This technique can be used with various staining methods, such as Annexin V and propidium iodide (PI), to differentiate between viable, apoptotic, and necrotic cells.

Signaling Pathways of Cannabinoid-Induced Cytotoxicity

Cannabinoids exert their cytotoxic effects through the modulation of various signaling pathways that are crucial for cell proliferation and survival.[9] A key mechanism involves the induction of apoptosis, often through the activation of the endoplasmic reticulum (ER) stress response and the intrinsic apoptotic pathway.[10][11]

Figure 1: Cannabinoid-induced apoptosis signaling pathway.

This diagram illustrates a simplified pathway where cannabinoid binding to CB1/CB2 receptors triggers a cascade involving ceramide synthesis, leading to endoplasmic reticulum stress and the subsequent activation of the intrinsic apoptotic pathway, ultimately resulting in cancer cell death.[10]

Experimental Workflow for Assessing Cytotoxicity

The systematic evaluation of a compound's cytotoxic potential follows a logical progression from initial screening to mechanistic studies.

Figure 2: Experimental workflow for cytotoxicity assessment.

This flowchart outlines the key steps in evaluating the cytotoxic effects of a cannabinoid, from initial cell culture and treatment to the determination of IC50 values and subsequent mechanistic studies.

References

- 1. Neolignans isolated from industrial hemp (Cannabis sativa L.) roots have cytotoxic effects on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specific Compositions of Cannabis sativa Compounds Have Cytotoxic Activity and Inhibit Motility and Colony Formation of Human Glioblastoma Cells In Vitro [mdpi.com]

- 3. Cytotoxic Effects of Cannabinoids on Human HT-29 Colorectal Adenocarcinoma Cells: Different Mechanisms of THC, CBD, and CB83 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. he02.tci-thaijo.org [he02.tci-thaijo.org]

- 5. mdpi.com [mdpi.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Specific Compositions of Cannabis sativa Compounds Have Cytotoxic Activity and Inhibit Motility and Colony Formation of… [ouci.dntb.gov.ua]

- 9. The current state and future perspectives of cannabinoids in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Cannabidiol regulates apoptosis and autophagy in inflammation and cancer: A review [frontiersin.org]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Total Synthesis of Cannabisin F from Vanillin

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of Cannabisin F, a lignanamide with potential biological activities, starting from the readily available starting material, vanillin. The presented eight-step synthesis was first reported by Xia et al. (2014) and offers a practical route to obtain this natural product.[1][2][3]

Introduction

This compound is a lignanamide that has demonstrated cytotoxic and cell-growth inhibitory activities against certain cancer cell lines.[1] Its structural complexity and biological relevance make it an attractive target for total synthesis. This protocol outlines a convergent synthetic strategy that employs an aldol reaction, a Wittig reaction to construct a key 8-O-4′-neolignan intermediate diacid, and a final condensation with N,O-protected tyramine to yield this compound.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis of this compound from vanillin.

| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State | Melting Point (°C) |

| 1 | 2-(4-Formyl-2-methoxyphenoxy)acetic acid (III) | C₁₀H₁₀O₅ | 210.18 | - | - | - |

| 2 | Methyl 2-(4-formyl-2-methoxyphenoxy)acetate (IV) | C₁₁H₁₂O₅ | 224.21 | - | - | - |

| 3 | Methyl 2-[2-methoxy-4-(methoxymethoxy)phenoxy]acetate (V) | C₁₂H₁₆O₆ | 256.25 | - | - | - |

| 4 | 3-Methoxy-4-(methoxymethoxy)benzaldehyde (VI) | C₁₀H₁₂O₄ | 196.20 | 96 | White crystals | 113–115 |

| 5 | Methyl 2-(4-formyl-2-methoxyphenoxy)-3-[3-methoxy-4-(methoxymethoxy)phenyl]prop-2-enoate (VII) | C₂₁H₂₂O₈ | 402.39 | - | Oil | - |

| 6 | Methyl 2-[4-(3-ethoxy-3-oxoprop-1-en-1-yl)-2-methoxyphenoxy]-3-[3-methoxy-4-(methoxymethoxy)phenyl]prop-2-enoate (VIII) | C₂₆H₃₀O₉ | 486.51 | - | Pale yellow oil | - |

| 7 | 2-[4-(2-Carboxyvinyl)-2-methoxyphenoxy]-3-(4-hydroxy-3-methoxyphenyl)acrylic acid (IX) | C₂₀H₁₈O₉ | 402.35 | - | - | - |

| 8 | This compound (I) | C₃₈H₄₀N₂O₈ | 652.73 | - | Amorphous powder | - |

Yields for some intermediates were not explicitly reported in the primary literature and are therefore omitted.

Experimental Protocols

The following protocols are adapted from the work of Xia et al. (2014).[2]

Step 1 & 2: Synthesis of Methyl 2-(4-formyl-2-methoxyphenoxy)acetate (IV)

-

Synthesis of 2-(4-Formyl-2-methoxyphenoxy)acetic acid (III): Compound III is formed from vanillin (II) and chloroacetic acid via a Williamson ether synthesis.[2]

-

Esterification to IV: The resulting acid (III) undergoes esterification with methanol and thionyl chloride (SOCl₂) to afford methyl 2-(4-formyl-2-methoxyphenoxy)acetate (IV).[2]

Step 3 & 4: Synthesis of 3-Methoxy-4-(methoxymethoxy)benzaldehyde (VI)

-